3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride
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Overview
Description
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride is a chemical compound with the molecular formula C9H7ClN2O3S and a molecular weight of 258.68 g/mol . It is characterized by the presence of a benzenesulfonyl chloride group attached to a 5-methyl-1,2,4-oxadiazole ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride typically involves the reaction of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
- Dissolve 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid in anhydrous dichloromethane (DCM).
- Add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.
- Reflux the reaction mixture for several hours until the evolution of gas ceases.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Hydrolysis: In the presence of water or aqueous base, it hydrolyzes to form 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), ethanol.
Conditions: Reactions are typically carried out at room temperature or under reflux conditions, depending on the reactivity of the nucleophile.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonate Thioesters: Formed by reaction with thiols.
Scientific Research Applications
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent for the synthesis of various sulfonamide and sulfonate derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar Compounds
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid: A precursor in the synthesis of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride.
3-(5-Methyl-1,2,4-oxadiazol-3-yl)furazan: A compound with similar structural features but different chemical properties and applications.
Uniqueness
This compound is unique due to its ability to form a wide range of sulfonamide and sulfonate derivatives, making it a versatile reagent in organic synthesis. Its reactivity and stability under various conditions also contribute to its widespread use in scientific research .
Properties
IUPAC Name |
3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O3S/c1-6-11-9(12-15-6)7-3-2-4-8(5-7)16(10,13)14/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMVPGZXUILSPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC(=CC=C2)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594506 |
Source
|
Record name | 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10185-62-3 |
Source
|
Record name | 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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